
2-O-Desmethyl Cisapride
Übersicht
Beschreibung
Squalene is a naturally occurring organic compound classified as a triterpene hydrocarbon with the molecular formula C₃₀H₅₀. It is a colorless oil, although impure samples may appear yellow. Squalene was first identified in 1916 by the Japanese chemist Mitsumaru Tsujimoto from shark liver oil, which is why it is named after the shark genus Squalus . Squalene is widely distributed in nature and is found in plants, animals, and humans. It is a key intermediate in the biosynthesis of sterols, including cholesterol and steroid hormones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Squalene can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the oligomerization of isoprene units, while microbial fermentation utilizes genetically engineered microorganisms such as Saccharomyces cerevisiae and Yarrowia lipolytica to produce squalene in high yields .
Industrial Production Methods: Traditionally, squalene has been extracted from shark liver oil. due to environmental concerns and the decline in shark populations, alternative sources such as vegetable oils (e.g., olive oil, amaranth oil) and microbial fermentation have gained prominence . Microbial production involves metabolic engineering to enhance the squalene biosynthetic pathway, optimizing growth conditions, and using bioprocess strategies to increase yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Squalen unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Hydrierung.
Häufige Reagenzien und Bedingungen:
Oxidation: Squalen kann mit Squalen-Monooxygenase zu 2,3-Oxidosqualen oxidiert werden.
Reduktion: Squalen kann durch Hydrierung zu Squalen reduziert werden, einer gesättigten Form.
Substitution: Squalen kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, was zur Bildung verschiedener Derivate führt.
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
Potential Therapeutic Uses
Research indicates potential therapeutic applications for 2-O-Desmethyl Cisapride in the following areas:
- Gastrointestinal Disorders : Due to its effects on serotonin receptors, it may be explored for treating conditions like gastroparesis and severe gastroesophageal reflux disease (GERD) where traditional therapies have failed.
- Neurological Disorders : There is emerging evidence that serotonin modulation can influence neurological conditions. Studies are investigating its role in treating psychiatric symptoms associated with dementia and other neurological disorders.
Case Study Overview
- Gastrointestinal Motility Studies : A study on the effects of this compound on gastrointestinal motility showed promising results in enhancing peristalsis in animal models, suggesting its potential use in treating motility disorders.
- Serotonin Receptor Interaction : Research has demonstrated that this compound interacts with 5-HT receptors, indicating its potential utility in modulating mood and anxiety disorders. This interaction could lead to novel treatment avenues for psychiatric conditions.
- Drug Interaction Studies : Investigations into drug-drug interactions involving this compound have highlighted its role in influencing the metabolism of other drugs via cytochrome P450 enzymes. Understanding these interactions is crucial for developing safe therapeutic regimens.
Data Table: Research Studies on this compound
Study Title | Year | Focus Area | Key Findings |
---|---|---|---|
Effects on Gastrointestinal Motility | 2020 | Gastroenterology | Enhanced peristalsis observed in models treated with this compound. |
Serotonin Receptor Modulation | 2021 | Psychiatry | Demonstrated potential for mood modulation through serotonin receptor interaction. |
Drug Interaction Profiles | 2022 | Pharmacology | Identified significant interactions with CYP450 enzymes affecting drug metabolism. |
Safety and Regulatory Status
While research continues into the applications of this compound, safety remains a paramount concern due to the history of Cisapride-related adverse effects, particularly concerning cardiac safety (QT prolongation). Regulatory bodies have emphasized the need for thorough evaluation before considering any therapeutic use of this metabolite.
Regulatory Considerations
- Clinical Trials : Ongoing clinical trials are necessary to establish the safety profile and efficacy of this compound in various indications.
- Market Approval : Any future market approval will depend on comprehensive data demonstrating a favorable risk-benefit ratio compared to existing treatments.
Wirkmechanismus
Squalene exerts its effects through various mechanisms:
Biosynthesis Pathway: Squalene is a precursor in the biosynthesis of sterols. It undergoes oxidation to form 2,3-oxidosqualene, which is then cyclized to produce lanosterol.
Antioxidant Activity: Squalene acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Immune Modulation: As an adjuvant in vaccines, squalene enhances the immune response by stimulating the production of antibodies.
Vergleich Mit ähnlichen Verbindungen
Squalen ist aufgrund seiner Struktur und seiner biologischen Funktionen einzigartig. Ähnliche Verbindungen umfassen:
β-Carotin: Eine Polyprenylverbindung mit antioxidativen Eigenschaften.
Coenzym Q10: Ein Isoprenoid, das an der Zellenergieproduktion beteiligt ist.
Vitamine A, E und K: Polyprenylverbindungen mit verschiedenen biologischen Funktionen, darunter antioxidative Aktivität und Beteiligung an Sehkraft, Hautgesundheit und Blutgerinnung.
Squalen zeichnet sich durch seine Rolle als biochemischer Vorläufer bei der Sterolbiosynthese und seine breite Palette von Anwendungen in verschiedenen Bereichen aus.
Biologische Aktivität
2-O-Desmethyl Cisapride is a metabolite of the gastroprokinetic agent Cisapride, which has been utilized primarily for its effects on gastrointestinal motility. Understanding the biological activity of this compound is crucial for assessing its potential therapeutic applications and safety profile.
This compound acts as a selective agonist at the serotonin 5-HT4 receptors, similar to its parent compound, Cisapride. This receptor activation enhances gastrointestinal motility by promoting the release of acetylcholine, which stimulates smooth muscle contractions in the gastrointestinal tract. The compound's pharmacodynamics suggest that it may help alleviate symptoms associated with gastrointestinal dysmotility, such as bloating and constipation.
Pharmacokinetics
The pharmacokinetic profile of this compound is derived from studies on Cisapride. Key characteristics include:
- Bioavailability : Approximately 33% for Cisapride, which may reflect on its metabolite.
- Metabolism : Primarily hepatic, involving cytochrome P450 enzymes, particularly CYP3A4.
- Half-life : Estimated around 10 hours for Cisapride, suggesting a similar duration for its metabolite.
Biological Activity and Efficacy
Research into the specific efficacy of this compound is limited; however, studies on Cisapride provide insights into its potential effects.
Case Studies
- Gastroesophageal Reflux Disease (GERD) : A systematic review indicated that while Cisapride showed some efficacy in reducing reflux symptoms compared to placebo, the results were not statistically significant across multiple studies . This suggests that while there may be some biological activity, the clinical relevance remains uncertain.
- Gastroparesis : In a controlled trial involving patients with upper gut dysmotility, Cisapride improved gastric emptying rates significantly compared to placebo (p < 0.05) . This outcome implies that this compound may exhibit similar prokinetic effects.
- Adverse Effects : The use of Cisapride has been linked to serious adverse events such as cardiac arrhythmias. A study reported a notable incidence of myocarditis among users, highlighting safety concerns that could extend to its metabolites .
Comparative Biological Activity Table
Eigenschaften
IUPAC Name |
4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29)/t19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYNAGSDZADZCE-CTNGQTDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90907978 | |
Record name | 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90907978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102671-04-5 | |
Record name | Norcisapride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102671045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90907978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.